2-(2,5-DICHLOROPHENYL)NICOTINIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-10(14)9(6-7)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGVNOFFVLHUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688012 | |
| Record name | 2-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-02-4 | |
| Record name | 2-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Structure Activity Relationships Sar for Dichlorophenyl Nicotinic Acid Derivatives
Systematic Exploration of Substituent Effects on Biological Potency
The biological activity of dichlorophenyl nicotinic acid derivatives is exquisitely sensitive to the nature and placement of substituents on both the phenyl and nicotinic acid rings. Researchers have systematically modified these compounds to probe the impact of various chemical features on their potency.
Impact of Halogenation Pattern and Position on Molecular Recognition
The presence and positioning of halogen atoms on the phenyl ring are critical determinants of a molecule's ability to be recognized by its biological target. While direct SAR studies on 2-(2,5-dichlorophenyl)nicotinic acid are not extensively available in the public domain, insights can be drawn from related series of nicotinic acid derivatives.
For instance, in the development of novel fungicides based on N-(thiophen-2-yl) nicotinamide (B372718), the presence of dichloro-substituents on the nicotinic acid ring was a key feature of some of the most active compounds. Specifically, the compound 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide demonstrated significant fungicidal activity mdpi.com. This highlights the general importance of dichlorination in enhancing the biological potency of nicotinic acid derivatives.
Furthermore, studies on other classes of receptor ligands have shown that the position of halogen atoms can dramatically alter binding affinity. The introduction of a phenyl ring, and subsequently substituents upon it, can influence how a molecule fits within a binding pocket. For example, in a series of 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues designed as nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, the placement of a fluorine atom on the phenyl ring was found to be in close proximity to key aromatic residues in the receptor's binding site nih.gov. This suggests that the 2,5-dichloro substitution pattern in this compound likely plays a crucial role in orienting the molecule within its target's binding site to achieve optimal interactions.
Influence of Steric and Electronic Parameters on Target Affinity
Beyond simple halogenation, the steric bulk and electronic properties of substituents are pivotal in modulating target affinity. The interplay of these parameters dictates the strength of interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
The introduction of different substituents on the phenyl ring can alter the electron distribution of the entire molecule, which in turn affects its binding characteristics. For example, research on the substituent effects on the phenyl ring in other molecular systems has shown a clear correlation between the electron-withdrawing or electron-donating nature of a substituent and the molecule's conformational energy and non-covalent interactions science.gov. In the case of this compound, the two chlorine atoms are strongly electron-withdrawing, which would significantly influence the electronic landscape of the phenyl ring and its potential for interaction with a biological target.
The steric hindrance introduced by substituents also plays a critical role. In the aforementioned study on 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues, it was noted that any hydrophilic substitution at the para- or meta-position of the phenyl ring would be incompatible with the hydrophobic residues in the binding pocket of the nAChR nih.gov. This underscores the importance of the size and positioning of substituents in ensuring a complementary fit with the target protein.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. A molecule must adopt a specific conformation to effectively bind to its target. Conformational analysis, therefore, provides crucial insights into the bioactive shape of a drug molecule lumenlearning.com.
While specific conformational analysis of this compound is not readily found in published literature, studies on related structures offer valuable parallels. For example, a conformational study of 2-substituted piperazines, which also interact with nicotinic acetylcholine receptors, revealed that a specific axial conformation was preferred for binding nih.gov. This preferred orientation placed key nitrogen atoms in a spatial arrangement that mimicked the natural ligand, nicotine (B1678760) nih.gov.
The relative orientation of the dichlorophenyl and nicotinic acid rings in this compound is a key conformational parameter. The rotational barrier around the bond connecting the two rings will determine the energetically favorable conformations. It is hypothesized that only a subset of these conformations will be "bioactive," meaning they can fit into the binding site of the target receptor or enzyme. The dichlorophenyl group likely imposes steric constraints that favor a particular range of dihedral angles, thereby pre-organizing the molecule for binding.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active compounds can guide the design of new, more potent analogues nih.gov.
For nicotinic acid derivatives, pharmacophore models have been developed that highlight key interaction points. A study on novel substituted nicotinic acid hydrazones with antiproliferative activity identified a common pharmacophore model characterized by two hydrogen bond donor sites and two aromatic regions nih.gov. This suggests that the ability to form hydrogen bonds and engage in aromatic interactions is crucial for the biological activity of this class of compounds. The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, while the two aromatic rings provide the necessary hydrophobic and aromatic features.
Lead optimization is the process of taking a promising "lead" compound and modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile wiley.comadvancedsciencenews.com. For this compound derivatives, lead optimization strategies could involve:
Modification of the Phenyl Ring Substitution: Systematically replacing the 2,5-dichloro substituents with other halogens (e.g., bromine, fluorine) or with different electron-withdrawing or -donating groups to fine-tune the electronic and steric properties of the molecule.
Alterations to the Nicotinic Acid Moiety: Modifying the carboxylic acid group to an ester, amide, or other bioisostere to potentially improve metabolic stability or cell permeability.
Introduction of Additional Functional Groups: Adding small alkyl or other functional groups to either ring system to probe for additional binding interactions and enhance potency or selectivity.
Molecular Mechanisms of Action and Identification of Biological Targets
Investigation of Receptor-Ligand Interactions
The interaction of 2-(2,5-dichlorophenyl)nicotinic acid with cellular receptors is a key aspect of its pharmacological profile. This section explores its activity at G-protein coupled receptors, ligand-gated ion channels, and integrins.
G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR109A)
The G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, is a well-established target for nicotinic acid (niacin). Activation of GPR109A by agonists like niacin leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which plays a role in various metabolic and inflammatory pathways. The binding of nicotinic acid to GPR109A is understood to involve specific interactions with key amino acid residues within the receptor's binding pocket, such as Arg111, Trp91, Phe276, Tyr284, and Ser178.
Ligand-Gated Ion Channel Modulation (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Ligand-gated ion channels are critical for fast synaptic transmission in the nervous system. Nicotinic acetylcholine receptors (nAChRs) are a prominent family of such channels, activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine (B1678760). These receptors are pentameric structures composed of various subunits, and their activation leads to the influx of cations, resulting in neuronal depolarization.
It is important to distinguish nicotinic acid (a vitamin) from nicotine (an alkaloid). While their names are similar, they are structurally and pharmacologically distinct molecules that act on different primary targets. A thorough review of the scientific literature did not yield any evidence to suggest that this compound directly modulates the activity of nicotinic acetylcholine receptors. Therefore, based on the available information, this compound is not considered a modulator of nAChRs.
Integrin Antagonism (e.g., Leukocyte Function-Associated Antigen-1 (LFA-1))
Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. Leukocyte function-associated antigen-1 (LFA-1) is an integrin expressed on leukocytes that plays a crucial role in immune responses by binding to intercellular adhesion molecules (ICAMs). The antagonism of LFA-1 is a therapeutic strategy for inflammatory diseases.
While direct studies on this compound as an LFA-1 antagonist are limited, the dichlorophenyl-nicotinic acid scaffold is a key component of more complex and highly potent LFA-1 antagonists. For instance, the compound BMS-688521, which incorporates a 3,5-dichlorophenyl group and a nicotinic acid moiety within a larger spirocyclic hydantoin (B18101) structure, has been identified as a potent antagonist of LFA-1. The structure-activity relationship (SAR) studies of this class of compounds highlight the critical role of the dichlorophenyl and nicotinic acid components in achieving high-affinity binding and antagonism of LFA-1. The nicotinic acid portion of these antagonists is thought to interact with a key recognition site within the LFA-1 protein.
Enzymatic Inhibition and Activation Profiling
The ability of this compound to inhibit or activate key enzymes is another important facet of its molecular mechanism of action. This section examines its effects on cyclooxygenase isozymes and enzymes involved in lipid synthesis.
Cyclooxygenase (COX) Isozyme Selectivity (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.
Studies on derivatives of nicotinic acid have shown that this chemical scaffold can be a promising starting point for the development of selective COX-2 inhibitors. A study evaluating two novel series of nicotinate (B505614) derivatives demonstrated potent COX-2 inhibitory activity with high selectivity over COX-1. Although the specific compound this compound was not tested, the findings for related structures are highly relevant. For example, certain synthesized nicotinate derivatives exhibited COX-2 inhibitory activity equipotent to the selective COX-2 inhibitor celecoxib.
The table below summarizes the in vitro COX inhibitory data for selected potent nicotinate derivatives from the aforementioned study.
Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Nicotinate Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3b | >100 | 0.04 | >2500 |
| 3e | >100 | 0.04 | >2500 |
| 4c | 6.12 | 0.03 | 204 |
| 4f | 7.24 | 0.03 | 241.33 |
| Celecoxib | 15.2 | 0.04 | 380 |
| Diclofenac | 0.98 | 0.12 | 8.17 |
| Indomethacin | 0.42 | 0.96 | 0.44 |
Data sourced from a study on new nicotinate derivatives as potential anti-inflammatory agents.
The potent and selective COX-2 inhibition observed with these nicotinic acid derivatives suggests that this compound may also possess similar properties, though direct experimental verification is necessary.
Inhibition of Lipid Synthesis Enzymes (e.g., Diacylglycerol O-acyltransferase 2 (DGAT2))
Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis. Inhibition of DGAT2 is a therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease and hypertriglyceridemia.
Research has shown that nicotinic acid (niacin) directly inhibits DGAT2 activity. In a study using HepG2 cells, niacin was found to be a noncompetitive inhibitor of DGAT2, with an IC₅₀ of 0.1 mM for the inhibition of total DGAT activity. This inhibition was selective for DGAT2, as niacin did not affect the activity of DGAT1. The noncompetitive nature of the inhibition suggests that niacin binds to a site on the enzyme that is distinct from the active site for its substrates.
The influence of the 2,5-dichlorophenyl substitution on the nicotinic acid backbone in modulating this inhibitory activity has not been specifically reported in the reviewed literature. However, the established activity of the parent compound, niacin, as a DGAT2 inhibitor provides a strong basis for the hypothesis that this compound may retain or have modified activity at this enzyme. The lipophilic dichlorophenyl group could potentially enhance binding to the enzyme, but further studies are needed to determine the precise impact on its inhibitory potency and selectivity.
Downstream Cellular Pathway Modulation
A significant aspect of the biological activity of nicotinic acid and its analogs is the modulation of inflammatory pathways. The nuclear factor-kappa B (NF-κB) signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov
Research has demonstrated that nicotinic acid can attenuate the activation of the NF-κB pathway. nih.gov For instance, in human monocytic cell lines, nicotinic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of key signaling intermediates like IKKβ and IκBα, which are critical steps in NF-κB activation. nih.gov This inhibition, in turn, leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov
The anti-inflammatory effects of nicotinic acid are often mediated through its receptor, GPR109A. nih.govnih.govmdpi.com Activation of GPR109A can suppress inflammatory responses in various cell types, including macrophages and adipocytes. mdpi.comresearchgate.net Studies have shown that inflammation itself can stimulate the expression of the GPR109A receptor, suggesting a feedback mechanism where the receptor's upregulation during an inflammatory state may enhance the anti-inflammatory effects of its ligands. researchgate.net
| Signaling Pathway/Molecule | Function in Inflammation | Effect of Nicotinic Acid Analogs |
| NF-κB | Master regulator of inflammatory gene expression. nih.gov | Inhibition of activation. nih.gov |
| TNF-α | Pro-inflammatory cytokine. nih.gov | Reduced production. nih.gov |
| IL-6 | Pro-inflammatory cytokine. nih.gov | Reduced production. nih.gov |
| GPR109A | Receptor for nicotinic acid, mediates anti-inflammatory effects. nih.govnih.gov | Activation leads to suppression of inflammatory signaling. mdpi.com |
As a derivative of nicotinic acid, this compound is intrinsically linked to cellular energy metabolism through the NAD/NADP pathways. nih.gov Nicotinic acid is a primary precursor for the synthesis of NAD+ and its phosphorylated form, NADP+. nih.govoregonstate.edu These coenzymes are fundamental to a vast array of metabolic reactions.
NAD+ is a critical coenzyme in catabolic reactions, such as glycolysis and the tricarboxylic acid (TCA) cycle, accepting electrons and being reduced to NADH. nih.gov NADH then donates these electrons to the electron transport chain, driving the production of ATP, the cell's primary energy currency. researchgate.net NADP+, on the other hand, is primarily involved in anabolic pathways and is crucial for maintaining the cellular redox state, particularly in its reduced form, NADPH, which is a key component of the antioxidant defense system. nih.gov
The balance between NAD+ and NADH (the NAD+/NADH ratio) is a critical indicator of the cell's metabolic and redox state. By influencing the availability of nicotinic acid, its derivatives can modulate the levels of these coenzymes, thereby impacting cellular energy production and the ability to counteract oxidative stress. researchgate.net Furthermore, NADP+ is the precursor for nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a potent intracellular calcium-mobilizing messenger. nih.gov
| Coenzyme | Primary Metabolic Role | Potential Impact of this compound |
| NAD+ | Electron acceptor in catabolic pathways (e.g., glycolysis, TCA cycle). nih.govnih.gov | Modulation of cellular levels, affecting energy production. researchgate.net |
| NADH | Electron donor to the electron transport chain for ATP synthesis. researchgate.net | Alteration of the NAD+/NADH ratio, impacting metabolic state. |
| NADP+ | Coenzyme in anabolic pathways and precursor for NADPH. nih.gov | Influence on biosynthetic reactions and antioxidant capacity. |
| NADPH | Key component of the cellular antioxidant defense system. nih.gov | Modulation of the cellular redox state and response to oxidative stress. |
| NAADP | Intracellular calcium-mobilizing messenger. nih.gov | Potential to influence calcium signaling pathways. |
The biological effects of small molecules are often realized through their ability to modulate protein-protein interactions. In the context of nicotinic acid and its derivatives, a key interaction is with the G protein-coupled receptor GPR109A. nih.gov The binding of nicotinic acid to GPR109A initiates a conformational change in the receptor, leading to the dissociation of the coupled inhibitory G protein (Gi). nih.gov This event triggers a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.gov
The modulation of this initial protein-receptor interaction has far-reaching consequences, influencing downstream pathways that regulate inflammation and lipid metabolism. nih.gov Beyond receptor binding, the broader family of nicotinic acid derivatives may influence other protein-protein interactions, although specific data for this compound is not extensively detailed in the provided context. The general principle remains that by binding to specific protein targets, such compounds can allosterically or directly alter their ability to interact with other proteins, thereby modulating cellular functions.
Preclinical Biological Evaluation and Potential Therapeutic Applications
In Vivo Efficacy Studies in Relevant Animal Models (non-human, non-clinical)
A review of the literature reveals no published in vivo efficacy studies for 2-(2,5-dichlorophenyl)nicotinic acid in any non-human, non-clinical animal models. While various derivatives of nicotinic acid have been tested in vivo for a range of therapeutic applications embopress.orgnih.govnih.gov, the specific compound this compound has not been the subject of such investigations to date. Therefore, its potential efficacy in animal models of disease is yet to be determined.
Models of Inflammatory Disorders (e.g., Carrageenan-Induced Edema)
While direct studies on the effect of this compound in the carrageenan-induced edema model are not extensively documented in publicly available literature, research on structurally related nicotinic acid derivatives provides strong evidence for their anti-inflammatory properties. The carrageenan-induced paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity.
A number of novel nicotinic acid derivatives have been synthesized and demonstrated significant anti-inflammatory effects. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were evaluated for their analgesic and anti-inflammatory activities, with some compounds showing distinctive efficacy when compared to the reference drug mefenamic acid. nih.gov In another study, two series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in vitro without affecting macrophage viability. nih.gov The most potent of these compounds were further tested in a carrageenan-induced arthritis model in rats, a model of chronic inflammation, where they also demonstrated significant anti-inflammatory effects. nih.gov
The mechanism of action for the anti-inflammatory effects of nicotinic acid and its derivatives is believed to be multifactorial. It involves the modulation of various inflammatory mediators. Studies have shown that nicotinic acid can reduce the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) from activated monocytes. nih.govnih.gov This effect is mediated, at least in part, through the G-protein coupled receptor GPR109A. nih.govnih.gov Furthermore, nicotinic acid has been shown to stimulate the release of anti-inflammatory prostaglandins, such as prostaglandin (B15479496) D2 (PGD2), which can contribute to the resolution of inflammation. embopress.org
Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| 2-substituted phenyl derivatives of nicotinic acid | Chemical-induced pain and inflammation | Displayed distinctive analgesic and anti-inflammatory activities compared to mefenamic acid. | nih.gov |
| Novel nicotinic acid derivatives (Series 4 and 5) | Carrageenan-induced arthritis in rats | Showed significant in vivo anti-inflammatory activity. | nih.gov |
| Nicotinic Acid | LPS-activated human monocytes | Reduced secretion of TNF-α, IL-6, and MCP-1. | nih.gov |
| Nicotinic Acid | DSS/TNBS-induced colitis in mice | Ameliorated colitis by inhibiting colonic epithelium apoptosis and inflammatory reactions. | embopress.org |
Immunological Disease Models (e.g., LFA-1 antagonism in experimental autoimmune models)
A significant area of investigation for compounds structurally related to this compound is their potential as antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin receptor expressed on all leukocytes and plays a critical role in T-cell adhesion, migration, and the formation of the immunological synapse. nih.gov As such, LFA-1 is a key target for therapeutic intervention in autoimmune and inflammatory diseases.
A potent small molecule antagonist of LFA-1, identified as BMS-688521, incorporates a 3,5-dichlorophenyl group and a nicotinic acid moiety, highlighting the relevance of this chemical scaffold. nih.gov This compound demonstrated high potency in blocking the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). The structure-activity relationship studies leading to the discovery of BMS-688521 revealed the importance of the dichlorophenyl and nicotinic acid components for optimal activity. nih.gov
The therapeutic potential of LFA-1 antagonism has been validated in various preclinical models of autoimmune diseases. For instance, the humanized anti-LFA-1 antibody, efalizumab, has demonstrated clinical efficacy, providing proof-of-concept for this therapeutic approach. nih.gov Small molecule antagonists like lifitegrast, which also targets the LFA-1/ICAM-1 interaction, have been approved for the treatment of dry eye disease, a condition with an inflammatory and autoimmune component. nih.govmedkoo.comgoodrx.com
In the context of experimental autoimmune models, antagonism of LFA-1 has been shown to modulate T-cell responses and ameliorate disease. For example, in murine models of multiple sclerosis, the modulation of nicotinic acetylcholine (B1216132) receptors, some of which are expressed on immune cells, has been shown to have protective effects. frontiersin.org Specifically, antagonism of α9*-nicotinic acetylcholine receptors, which are expressed on immune cells, can lessen the disease burden in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. frontiersin.org
Table 2: LFA-1 Antagonism by a Structurally Related Dichlorophenyl Nicotinic Acid Derivative
| Compound | Target | Key Findings | Reference |
|---|---|---|---|
| BMS-688521 | LFA-1 | Potent antagonist of the LFA-1/ICAM-1 interaction with a dichlorophenyl and nicotinic acid moiety. | nih.gov |
| Lifitegrast | LFA-1 | Blocks the LFA-1/ICAM-1 interaction; approved for the treatment of dry eye disease. | nih.govmedkoo.comgoodrx.com |
| Efalizumab | LFA-1 | Humanized anti-LFA-1 antibody with clinical efficacy in autoimmune disease. | nih.gov |
Animal Models of Neuropsychiatric and Neurological Conditions (e.g., Depression, Neurodegeneration)
The nicotinic acid scaffold is also of interest in the context of neuropsychiatric and neurological disorders. While direct studies on this compound are limited, research on nicotine (B1678760), nicotinic acid, and their derivatives provides a rationale for their potential therapeutic utility in conditions like depression and neurodegenerative diseases.
In animal models of depression, there is evidence suggesting that nicotinic acetylcholine receptor (nAChR) antagonists may have antidepressant effects. nih.gov This is based on the hypothesis that hypercholinergic neurotransmission, potentially mediated by excessive nAChR activation, contributes to depressive symptoms. nih.gov Therefore, compounds that modulate these receptors could offer a novel therapeutic strategy. Furthermore, some antidepressants are known to act as non-competitive antagonists at various nAChR subtypes. acs.orgwikipedia.org
Regarding neurodegeneration, nicotinic acid and its derivatives have shown neuroprotective effects in various preclinical models. Nicotine and other nAChR agonists have been found to protect cortical neurons from glutamate-induced neurotoxicity, a process implicated in several neurodegenerative diseases. nih.govresearchgate.net This neuroprotection is thought to be mediated through the activation of α4 and α7 nAChRs and the subsequent engagement of pro-survival signaling pathways like the PI3K/Akt pathway. nih.govresearchgate.net Interestingly, neonicotinoids, which also interact with nAChRs, have been shown to induce neurobehavioral toxicity in mammals, highlighting the complex role of these receptors. nih.gov
In a case study, high-dose nicotinic acid was reported to have a strong beneficial effect in a patient with bipolar II disorder who had previously shown an insufficient response to standard medications. nih.gov
Table 3: Potential Neuropsychiatric and Neurological Applications of Nicotinic Acid and Derivatives
| Compound/Derivative | Model/Condition | Potential Mechanism/Effect | Reference |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor Antagonists | Animal models of depression | May reduce depressive symptoms by inhibiting excessive nAChR activation. | nih.gov |
| Nicotine and nAChR agonists | In vitro models of neurotoxicity | Protect cortical neurons against glutamate-induced neurotoxicity via α4 and α7 nAChRs. | nih.govresearchgate.net |
| Nicotinic Acid | Bipolar II Disorder (case study) | Showed a strong beneficial effect, suggesting a potential role in mood stabilization. | nih.gov |
In Vivo Antimicrobial Challenge Models
Nicotinic acid derivatives are known to possess antibacterial activity, with some being particularly effective against Mycobacterium species. drugs.com Their mechanism of action is thought to involve the inhibition of peptide synthesis in susceptible organisms. drugs.com Several studies have reported the synthesis of novel nicotinamide (B372718) and nicotinic acid derivatives with significant in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govresearchgate.net
For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed excellent in vivo fungicidal activity against cucumber downy mildew in a greenhouse setting. mdpi.com One of the compounds from this series also demonstrated superior efficacy in a field trial compared to commercial fungicides. mdpi.com In another study, coralmycins, which are natural products, exhibited potent in vivo efficacy in a mouse respiratory tract infection model. mdpi.com
The development of antimicrobial resistance necessitates the discovery of new therapeutic agents. Nicotinic acid derivatives represent a class of compounds that could be further explored for this purpose. Their potential to be developed into new lead compounds for treating multi-drug resistant bacterial infections is an area of ongoing interest. researchgate.net
Table 4: Antimicrobial Potential of Nicotinic Acid Derivatives
| Compound/Derivative | Model/Organism | Key Findings | Reference |
|---|---|---|---|
| Nicotinic acid derivatives | Mycobacterium species | Act as highly specific antibacterial agents. | drugs.com |
| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber downy mildew (in vivo) | Exhibited excellent fungicidal activity in greenhouse and field trials. | mdpi.com |
| Nicotinamide derivatives | Various pathogenic microbes | Showed antibacterial and antibiofilm properties. | researchgate.net |
| Nicotinic acid hydrazides | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae, C. albicans (in vitro) | Demonstrated antibacterial and antifungal activity. | nih.govresearchgate.net |
| Coralmycins | Mouse respiratory tract infection model | Showed bacteriostatic and bactericidal in vivo efficacy. | mdpi.com |
Computational and in Silico Approaches in Derivative Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating the binding modes of 2-(2,5-dichlorophenyl)nicotinic acid derivatives and rationalizing their structure-activity relationships (SAR).
In the study of nicotinic acid derivatives, molecular docking has been successfully applied to understand their interactions with a variety of biological targets. For instance, derivatives have been docked into the active sites of enzymes such as cyclooxygenase-2 (COX-2), a key target in inflammation, and Niemann-Pick C1-Like 1 (NPC1L1), a protein involved in cholesterol absorption. nih.govnih.gov Docking studies on nicotinic acid hydrazide derivatives have also explored their potential as antimycobacterial agents. mdpi.com These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket.
For example, in the context of anti-inflammatory research, docking of nicotinic acid derivatives into the COX-2 active site has revealed key binding features. nih.gov Similarly, studies on antihyperlipidemic agents have used docking to show how nicotinic acid-based compounds can interact with the NPC1L1 protein in a manner comparable to known inhibitors like ezetimibe. nih.govresearchgate.net The insights gained from these docking studies are invaluable for optimizing the lead compounds to enhance their binding affinity and selectivity.
Table 1: Representative Molecular Docking Data for Nicotinic Acid Derivatives Against Various Targets Note: This table presents illustrative data from studies on various nicotinic acid derivatives to demonstrate the type of information generated from molecular docking simulations. Specific docking scores for this compound are not publicly available.
| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Nicotinoylglycine Derivatives | Penicillin-Binding Protein 3 (PBP3) | -9.597 to -17.891 | Ser448, Glu623, Gln524 | nih.gov |
| Nicotinic Acid Hydrazide Derivatives | Enoyl Reductase (E. coli) | -117 to -171 (MolDock Score) | Not Specified | nih.gov |
| Diphenylpyrazole Derivatives | NPC1L1 | Not Specified | Similar to Ezetimibe | nih.govresearchgate.net |
| Thiazole-substituted Nicotinic Acid | COX-2 | Not Specified | Not Specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool to predict the activity of untested analogs and to identify the key molecular features that govern their potency.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. arxiv.org
While specific QSAR studies on this compound are not widely published, research on related structures demonstrates the utility of this approach. For example, 3D-QSAR models have been constructed to identify the structural characteristics important for the inhibition of the nicotine-metabolizing enzyme CYP2A6. researchgate.net These models highlighted that specifically located hydrophobic and hydrogen donor features were crucial for inhibitory potency. researchgate.net Such findings are critical for guiding the synthesis of new derivatives with improved activity.
Table 2: Conceptual Framework of a QSAR Model for Nicotinic Acid Derivatives
| Component | Description | Example for Nicotinic Acid Derivatives |
|---|---|---|
| Dependent Variable | The biological activity being modeled. | Inhibitory concentration (IC50) against a specific enzyme. |
| Independent Variables (Descriptors) | Numerical representations of the chemical structure. | LogP (lipophilicity), molecular weight, electrostatic potential, HOMO/LUMO energies. nih.gov |
| Mathematical Model | The equation linking descriptors to activity. | A multiple linear regression equation or a more complex machine learning model. |
| Validation | Assessing the predictive power of the model. | Internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. |
Molecular Dynamics Simulations for Binding Conformations and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govnih.gov This method is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding. physchemres.org
In an MD simulation, the atoms of the ligand-protein complex are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. youtube.comyoutube.com This allows for the exploration of the conformational landscape of the complex and the calculation of various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. physchemres.org
For derivatives of this compound, MD simulations can be used to confirm the stability of their binding to a target protein. By analyzing the trajectory of the simulation, researchers can determine if the ligand remains in the binding pocket and maintains its key interactions. This information is critical for validating the binding mode and for providing a more accurate picture of the ligand-receptor interactions than can be obtained from static docking poses alone. physchemres.orgyoutube.com
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Insight Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand's binding pose. physchemres.org |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Reveals the key hydrogen bonding interactions that contribute to binding affinity. |
| Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding from the simulation trajectory. | Provides a more accurate prediction of binding affinity than docking scores alone. |
Virtual Screening and De Novo Design of Novel Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach can be either structure-based, relying on docking simulations, or ligand-based, which uses the similarity to known active compounds. nih.gov For the development of novel derivatives of this compound, virtual screening can rapidly identify new chemical entities with potential biological activity.
De novo design, on the other hand, is a computational method for generating novel molecular structures from scratch. youtube.com These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. This allows for the exploration of a much wider chemical space than is available in existing compound libraries.
The process of discovering new derivatives of this compound can be significantly accelerated by these techniques. Virtual screening of large chemical databases can suggest new scaffolds that retain the key pharmacophoric features of the parent molecule. github.io Following this, de novo design algorithms can be employed to generate novel side chains or to modify the core structure to optimize interactions with the target, leading to the design of compounds with enhanced potency and selectivity.
Table 4: Comparison of Virtual Screening and De Novo Design Approaches
| Approach | Principle | Input Requirement | Outcome |
|---|---|---|---|
| Structure-Based Virtual Screening | Docking a library of compounds into the 3D structure of the target protein. nih.gov | 3D structure of the target protein. | A ranked list of existing compounds predicted to bind to the target. |
| Ligand-Based Virtual Screening | Searching a library for compounds with structural or pharmacophoric similarity to a known active ligand. nih.gov | One or more known active ligands. | A set of existing compounds similar to the active query molecule(s). |
| De Novo Design | Building novel molecular structures within the binding site of the target. | 3D structure of the target protein's binding site. | Novel chemical structures that are predicted to have high affinity for the target. |
Future Research Directions and Translational Perspectives
The foundational understanding of nicotinic acid and its analogs, including the specific compound 2-(2,5-DICHLOROPHENYL)NICOTINIC ACID, has paved the way for new avenues of scientific inquiry. Future research is poised to build upon existing knowledge, aiming to refine therapeutic properties, uncover new biological roles, and accelerate the drug discovery process. These efforts will be crucial in translating basic scientific findings into tangible clinical benefits.
Q & A
Q. What are the key physicochemical properties of 2-(2,5-Dichlorophenyl)nicotinic Acid critical for experimental design?
The compound exhibits a melting point of 233–237°C (lit.), which is essential for determining purity and stability during storage or reaction conditions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to confirm thermal behavior and decomposition thresholds. Solubility in polar solvents (e.g., DMSO, ethanol) should be tested via gradient dilution assays to optimize reaction conditions .
Q. How is this compound synthesized, and what purification methods are effective?
A common approach involves coupling 2,5-dichlorophenylboronic acid with nicotinic acid derivatives under Suzuki-Miyaura conditions. Critical steps include:
- Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water biphasic system.
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity should be verified by HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns and aromatic proton environments.
- IR : Identify carboxyl (-COOH) and aromatic C-Cl stretching vibrations (1700–1680 cm⁻¹ and 600–550 cm⁻¹, respectively).
- Elemental Analysis : Validate empirical formula (C₁₂H₇Cl₂NO₂) with <0.3% deviation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., M06/6-311G(d,p) level) can model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Nonlinear optical (NLO) properties via hyperpolarizability (β) calculations. Compare experimental UV-Vis spectra with TD-DFT results to validate computational models .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Structural Optimization : Refine X-ray crystallography data (e.g., bond lengths, angles) against DFT-optimized geometries.
- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvent interactions in spectroscopic predictions.
- Vibrational Analysis : Scale calculated IR frequencies (e.g., 0.96–0.98 factor) to align with experimental peaks .
Q. How does halogen substitution on the phenyl ring influence bioactivity in nicotinic acid derivatives?
- Dichlorophenyl groups enhance lipophilicity, improving membrane permeability.
- Positional effects (2,5 vs. 3,4 substitution) alter steric hindrance and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., antimicrobial targets).
- Assay Design : Test against biofilm-forming pathogens (e.g., Pseudomonas aeruginosa) using microdilution methods (MIC/MBC) and confocal microscopy for biofilm disruption analysis .
Methodological Tables
Table 1: Key Computational Parameters for DFT Studies
| Parameter | Specification |
|---|---|
| Functional | M06 |
| Basis Set | 6-311G(d,p) |
| Solvent Model | PCM (water) |
| Convergence Criteria | Energy ≤1×10⁻⁶ a.u., Force ≤0.00045 |
Table 2: Spectroscopic Reference Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.5–8.7 (pyridine H), δ 7.4–7.6 (aryl H) |
| IR | 1685 cm⁻¹ (C=O), 550 cm⁻¹ (C-Cl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
